tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate

Physicochemical Properties Drug-Likeness Chromatography

Researchers often face poor regioselectivity and lengthy synthetic routes when building 3,7-disubstituted indoles. This compound provides a ready-made, orthogonally protected scaffold that eliminates multiple protection/deprotection steps. - Ready-made Boc-protected 7-nitroindole with C3 hydroxymethyl handle for independent derivatization - Enables direct reduction to 7-amino for amide coupling; C3 alcohol oxidized to aldehyde or converted to leaving group - Reduces synthetic sequence by ≥2 steps vs. starting from unprotected 7-nitroindole - Batch-specific NMR/HPLC data ensures reproducible SAR studies

Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
CAS No. 914349-15-8
Cat. No. B1518813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate
CAS914349-15-8
Molecular FormulaC14H16N2O5
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])CO
InChIInChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-7,17H,8H2,1-3H3
InChIKeyQVGICZVMKUNGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate: Overview


tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate (CAS 914349-15-8) is a functionalized indole derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a hydroxymethyl (-CH2OH) substituent at the C3 position, and a nitro (-NO2) group at the C7 position of the indole ring [1]. With a molecular formula of C14H16N2O5 and molecular weight of 292.29 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . The combination of the Boc-protected amine, the primary alcohol handle at C3, and the electron-withdrawing 7-nitro substituent creates a unique scaffold for the construction of more complex heterocyclic systems, particularly those targeting kinase inhibition and related therapeutic areas .

tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate: Why Analogs Fail


Indiscriminate substitution of tert-butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate with structurally similar analogs (e.g., non-nitro, 5-nitro, or 6-nitro isomers) introduces critical deviations in both physicochemical properties and reactivity profiles that can derail synthetic sequences. The 7-nitro substitution pattern is non-interchangeable with the 5-nitro or 6-nitro isomers due to divergent electronic effects on the indole ring, which govern regioselectivity in subsequent functionalization steps [1]. Furthermore, the absence of the nitro group entirely (as in CAS 96551-22-3) eliminates the electron-withdrawing character required for specific transformations, while also substantially altering the compound's polarity and hydrogen-bonding capacity—differences that manifest in chromatographic behavior and solubility during purification . The quantitative evidence presented below establishes the measurable basis for selecting the 7-nitro variant over its closest analogs in applications requiring precise structural and electronic control.

tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate: Differentiation Evidence


TPSA and Lipophilicity vs. 5-Nitro and Non-Nitro Analogs

The target compound (CAS 914349-15-8) exhibits a Topological Polar Surface Area (TPSA) of 97.28 Ų and a calculated LogP (XLOGP3) of 2.21. This profile is markedly more polar than the non-nitro analog (CAS 96551-22-3), which has a TPSA of only 51.46 Ų and a higher LogP of 2.92, indicating significantly greater lipophilicity for the non-nitro variant . Compared to the 5-nitro isomer (CAS 914349-07-8), the 7-nitro compound displays a substantially lower LogP (2.21 vs. 3.35) despite identical TPSA values, reflecting position-dependent differences in molecular hydrophobicity that impact both biological membrane permeability and chromatographic retention . The presence of the nitro group increases the hydrogen bond acceptor count from 4 (non-nitro analog) to 5 (target compound), further contributing to altered intermolecular interaction profiles .

Physicochemical Properties Drug-Likeness Chromatography

GHS Hazard Profile vs. Non-Nitro Analog

The target compound (CAS 914349-15-8) carries specific Globally Harmonized System (GHS) hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is a direct consequence of the 7-nitro substituent and is not shared by the non-nitro analog (CAS 96551-22-3), for which no comparable hazard statements are reported, suggesting a fundamentally different toxicological and handling risk profile . Procurement and laboratory handling protocols must account for this differential hazard classification, as the presence of the nitro group necessitates distinct personal protective equipment (PPE) requirements and waste disposal considerations compared to non-nitro indole building blocks.

Safety Handling Regulatory Compliance

Orthogonal Functional Handles for Derivatization

The target compound (CAS 914349-15-8) uniquely integrates three chemically addressable features within a single scaffold: a Boc-protected indole nitrogen (acid-labile), a primary hydroxymethyl group at C3 (nucleophilic handle for etherification, oxidation, or activation), and a 7-nitro group (reducible to amine, or exploitable for its electron-withdrawing effects) . This orthogonal functionalization distinguishes it from simpler building blocks like 7-nitroindole (CAS 6960-42-5), which lacks the Boc protection and C3 hydroxymethyl handle, requiring additional synthetic steps to install these functionalities . The presence of both the hydroxymethyl and nitro groups in protected form allows for sequential deprotection and derivatization strategies that are not feasible with mono-functionalized analogs, reducing overall step count in multi-step syntheses.

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

7-Nitro Electron-Withdrawing Effect on Reactivity

The 7-nitro substitution on the indole ring exerts a distinct electron-withdrawing effect that differs from the 5-nitro isomer in both magnitude and regiochemical influence. The nitro group at C7 deactivates the indole ring toward electrophilic aromatic substitution while activating specific positions for nucleophilic attack, a profile that diverges from the 5-nitro substitution pattern [1]. This electronic differentiation has practical consequences: in the synthesis of diaminoindoles, the 3,7-diaminoindole scaffold derived from 7-nitroindole precursors exhibits different reactivity and biological activity compared to the 3,5- and 3,6-diaminoindole congeners, necessitating isomer-specific synthetic routes [1]. The Boc-protected 3-hydroxymethyl-7-nitroindole scaffold is particularly valuable for constructing 3,7-disubstituted indole derivatives that are otherwise challenging to access via direct functionalization of unsubstituted indole cores.

Electronic Effects Regioselectivity Cross-Coupling

tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate: Application Scenarios


3,7-Disubstituted Indole Kinase Inhibitor Synthesis

This compound is optimally employed as a starting material for constructing 3,7-disubstituted indole cores, particularly for protein kinase inhibitor programs. The 7-nitroindole scaffold is a documented precursor for kinase inhibitor synthesis [1]. The orthogonal protection (Boc on N1) and functionalization (hydroxymethyl at C3, nitro at C7) enable sequential derivatization: the C3 hydroxymethyl can be oxidized to an aldehyde or converted to a leaving group for nucleophilic displacement, while the 7-nitro group can be reduced to a 7-amino group for subsequent amide coupling or diazotization chemistry. This approach circumvents the need for late-stage functionalization of unsubstituted indoles, which often suffers from poor regioselectivity and low yields.

7-Amino-3-hydroxymethylindole via Nitro Reduction

The 7-nitro group in this compound serves as a masked 7-amino functionality. Reduction of the nitro group to the corresponding amine yields a 7-amino-3-hydroxymethylindole derivative, which can be further elaborated via amide bond formation, sulfonamide synthesis, or reductive amination [1]. The Boc protecting group remains intact under standard nitro reduction conditions (e.g., hydrogenation over Pd/C, or metal-mediated reduction), allowing for subsequent N1 deprotection under orthogonal acidic conditions. This sequential deprotection strategy is particularly valuable for constructing N1-alkylated or N1-arylated 7-aminoindole derivatives that are common in Factor Xa inhibitor and mineralocorticoid receptor antagonist pharmacophores .

Fused Polycyclic Heterocycles via C3 Activation

The C3 hydroxymethyl group provides a versatile handle for cyclization reactions leading to fused polycyclic indole derivatives. Conversion of the alcohol to a halide (e.g., using PBr3 or SOCl2) or a sulfonate ester (e.g., tosylate or mesylate) generates an electrophilic center suitable for intramolecular alkylation with nucleophiles installed at the C4 or C7 positions after nitro reduction. This approach enables the synthesis of tricyclic and tetracyclic indole-containing scaffolds that are of interest in natural product synthesis and medicinal chemistry [1]. The Boc group can be retained throughout the cyclization to protect the indole nitrogen from unwanted side reactions, then cleaved under mild acidic conditions to reveal the free indole NH for subsequent functionalization.

Orthogonally Protected Indole Libraries for SAR

In structure-activity relationship (SAR) campaigns, the ability to independently modify three positions of the indole core is highly advantageous. This compound provides a ready-made scaffold with orthogonal protection: the Boc group masks the N1 position, the hydroxymethyl group enables C3 derivatization, and the nitro group can be transformed into an amine or retained as an electron-withdrawing substituent [1]. Compared to starting from unprotected 7-nitroindole, which requires separate N-protection and C3 functionalization steps, this compound reduces the synthetic sequence by at least two steps, translating to significant time and resource savings in library synthesis. The documented purity specifications (≥95%) and availability of batch-specific analytical data (NMR, HPLC) further support its use in reproducible SAR studies .

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